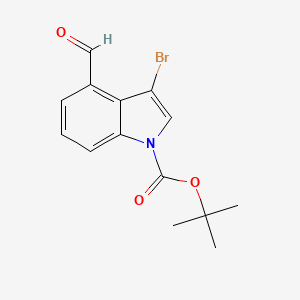![molecular formula C14H20N2S B1441270 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan CAS No. 710268-50-1](/img/structure/B1441270.png)
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan
Übersicht
Beschreibung
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is a compound with the CAS Number: 710268-50-1 and a molecular weight of 248.39 .
Synthesis Analysis
The compound was synthesized as part of a series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one . The synthesis involved a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water .Molecular Structure Analysis
The linear formula of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is C14H20N2S . The Inchi Code is 1S/C14H20N2S/c1-2-4-13(5-3-1)12-16-9-6-14(7-10-16)15-8-11-17-14/h1-5,15H,6-12H2 .Physical and Chemical Properties Analysis
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is a solid substance with a melting point of 76 - 77 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Anti-Ulkus-Aktivität
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan: und seine Derivate wurden auf ihr Potenzial als Anti-Ulkus-Mittel untersucht. Forschungen zeigen, dass diese Verbindungen eine Anti-Ulkus-Aktivität aufweisen, die mit Omeprazol vergleichbar ist, einem bekannten Medikament zur Behandlung von Ulkus-bedingten Erkrankungen . Die Synthese dieser Verbindungen beinhaltet einen Eintopf-Dreikomponenten-Kondensationsprozess, der sich als effektiv erwiesen hat, um Substanzen mit den gewünschten pharmakologischen Eigenschaften herzustellen .
Synthese-Methodik
Die Synthese von This compound-Derivaten wird durch ein Verfahren erreicht, das kommerziell erhältliche Amine und Thioglykolsäure in Toluol unter Rückfluss verwendet. Dieser Prozess verwendet eine Dean-Stark-Falle, um Wasser zu entfernen, was für die Kondensationsreaktion entscheidend ist . Die Effizienz des Verfahrens bei der Herstellung einer Vielzahl von Derivaten unterstreicht seine Bedeutung in industriellen Anwendungen.
Chemische Eigenschaften
Die chemischen Eigenschaften von This compound-Derivaten sind für ihre potenzielle Verwendung in der pharmazeutischen Chemie von Bedeutung. Diese Verbindungen werden als gelbe ölige Flüssigkeiten synthetisiert, was auf ihre organische Natur und die potenzielle Löslichkeit in pharmazeutischen Formulierungen hindeutet .
Industrielle Verwendung
Obwohl spezifische industrielle Anwendungen von This compound nicht umfassend dokumentiert sind, deutet die Rolle der Verbindung bei der Synthese von Anti-Ulkus-Mitteln auf ihren Wert in der pharmazeutischen Herstellung hin. Die Fähigkeit, aus dieser Verbindung wirksame Anti-Ulkus-Medikamente zu erzeugen, könnte erhebliche Auswirkungen auf die Gesundheitsbranche haben .
Sicherheit und Vorschriften
Die Sicherheit und Handhabung von This compound unterliegen den standardmäßigen Sicherheitsbestimmungen für Chemikalien. Wie bei jeder chemischen Verbindung müssen geeignete Maßnahmen ergriffen werden, um eine sichere Verwendung und die Einhaltung der behördlichen Standards zu gewährleisten .
Pharmakologische Forschung
Die pharmakologische Forschung im Zusammenhang mit This compound konzentriert sich hauptsächlich auf seine Anti-Ulkus-Aktivität. Die Erforschung seiner Wirkungen und Mechanismen bietet wertvolle Erkenntnisse für die Entwicklung neuer therapeutischer Wirkstoffe .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that this compound has been investigated for its anti-ulcer activity , suggesting that it may interact with targets involved in gastric acid secretion or mucosal protection.
Mode of Action
The exact mode of action of 8-Benzyl-1-thia-4,8-diazaspiro[4It is known that the compound has shown anti-ulcer activity comparable with that of omeprazole , a proton pump inhibitor that reduces gastric acid secretion This suggests that 8-Benzyl-1-thia-4,8-diazaspiro[4
Result of Action
The molecular and cellular effects of 8-Benzyl-1-thia-4,8-diazaspiro[4It has been reported to exhibit anti-ulcer activity in vivo , suggesting that it may have protective effects on the gastric mucosa
Biochemische Analyse
Biochemical Properties
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including enzyme inhibition or activation, binding to active sites, or altering enzyme conformation. These interactions can lead to changes in the metabolic flux and overall biochemical pathways within the cell .
Cellular Effects
The effects of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth, differentiation, and apoptosis. Additionally, 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane can influence gene expression by interacting with DNA or RNA, leading to changes in transcription or translation processes. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term studies in vitro and in vivo have provided insights into the temporal effects of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of metabolic pathways, or adverse physiological responses. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane .
Metabolic Pathways
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. These interactions can influence the metabolic flux and levels of specific metabolites within the cell. For example, 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane within cells and tissues are essential for its biochemical activity. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within the cell. The distribution of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane can affect its interactions with biomolecules and its overall cellular effects .
Subcellular Localization
The subcellular localization of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane can influence its interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
8-benzyl-1-thia-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2S/c1-2-4-13(5-3-1)12-16-9-6-14(7-10-16)15-8-11-17-14/h1-5,15H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPZCDOJDXFOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NCCS2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


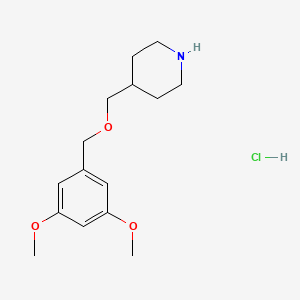
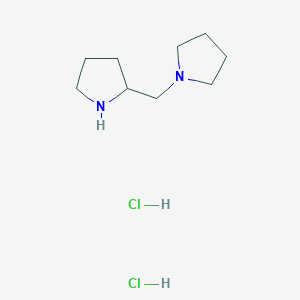


![4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1441196.png)
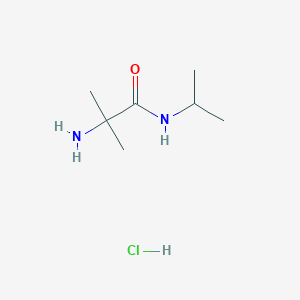

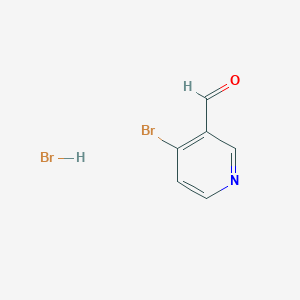
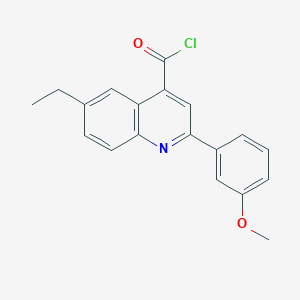
![4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1441202.png)
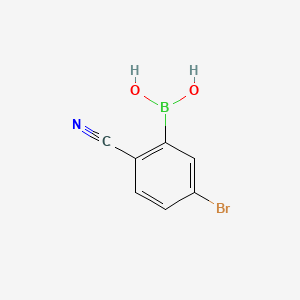
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1441208.png)
